M2 Proton Channel Binding: Adamantan-1-aminium Retains High Affinity on the D44A Mutant Where Rimantadine Loses Potency
In a direct head-to-head SPR binding study, amantadine (adamantan-1-aminium) and rimantadine were compared against wild-type (WT) and mutant influenza A M2 proton channels. Against WT M2, rimantadine shows a 2.4-fold higher affinity (KD = 0.38 ± 0.028 μM vs. amantadine KD = 0.91 ± 0.054 μM). However, on the D44A pore-lining mutant, the rank order reverses: amantadine KD = 0.13 ± 0.025 μM versus rimantadine KD = 0.77 ± 0.062 μM, representing a 5.9-fold superiority for amantadine [1]. This demonstrates that amantadine engages the M2 pore through binding determinants distinct from those exploited by rimantadine.
| Evidence Dimension | M2 proton channel binding affinity (KD, μM) – SPR assay |
|---|---|
| Target Compound Data | WT M2: 0.91 ± 0.054 μM (n=6); D44A M2: 0.13 ± 0.025 μM (n=3) |
| Comparator Or Baseline | Rimantadine: WT M2: 0.38 ± 0.028 μM (n=6); D44A M2: 0.77 ± 0.062 μM (n=6) |
| Quantified Difference | Rimantadine 2.4× tighter on WT; amantadine 5.9× tighter on D44A mutant |
| Conditions | Surface plasmon resonance (SPR) on immobilized M2 transmembrane domain in lipid-mimetic environment; Table 1, Cady et al. 2010 (PMC2922235) |
Why This Matters
For virology labs studying M2 channel structure-function relationships or screening against D44A-containing strains, amantadine provides a distinct binding signature that rimantadine cannot replicate, making it the necessary probe for pore-mutant mechanistic studies.
- [1] Cady SD, Schmidt-Rohr K, Wang J, et al. Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature. 2010;463(7281):689-692. Table 1, PMC2922235. doi:10.1038/nature08722 View Source
